N-Methyl Metribuzin
Overview
Description
N-Methyl Metribuzin is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of N-Methyl Metribuzin typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of tert-butyl group: This step involves the alkylation of the triazine ring with tert-butyl halides in the presence of a base.
Introduction of methylamino group: This can be done by the reaction of the triazine intermediate with methylamine.
Introduction of methylthio group: This step involves the thiolation of the triazine ring with methylthiolating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-Methyl Metribuzin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino or methylthio groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-Methyl Metribuzin has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl Metribuzin involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Methyl Metribuzin can be compared with other similar triazine compounds, such as:
2,6-di-tert-butyl-4-methylphenol: This compound is also a triazine derivative with tert-butyl groups, but it lacks the methylamino and methylthio groups, making it less versatile in certain applications.
tert-Butyl (4-(methylamino)phenyl)carbamate: This compound contains a tert-butyl and methylamino group but differs in its overall structure and reactivity.
Properties
IUPAC Name |
6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFWXRSTOLHNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)NC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538663 | |
Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56742-45-1 | |
Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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